Superior Antimicrobial Potency Against S. aureus vs. Lead Compound MC4-1 and Class Derivatives
NusB-IN-1 (Compound 22r) demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) against S. aureus compared to the original nusbiarylin lead compound MC4-1 and other optimized derivatives in its class. This indicates a substantial improvement in antibacterial potency [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 0.5 μg/mL |
| Comparator Or Baseline | MC4-1 (First-generation nusbiarylin lead) = 1 μg/mL; Other nusbiarylin derivatives (e.g., 21a-21o) = 2-4 μg/mL |
| Quantified Difference | NusB-IN-1 is 2-fold more potent than the lead MC4-1 and 4- to 8-fold more potent than other derivatives in the series. |
| Conditions | Broth microdilution method against S. aureus type strain ATCC 25923, following CLSI guidelines. |
Why This Matters
This increased potency is crucial for minimizing the required dosage in experimental models, reducing potential off-target effects and improving the therapeutic window.
- [1] Qiu Y, Chu AJ, Tsang TF, Zheng Y, Lam NM, Li KSL, Ip M, Yang X, Ma C. Synthesis and biological evaluation of nusbiarylin derivatives as bacterial rRNA synthesis inhibitor with potent antimicrobial activity against MRSA and VRSA. Bioorganic Chemistry. 2022;124:105863. View Source
